Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate
Description
Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate is a synthetic organic compound featuring a tert-butyl ester group, a propanoate backbone, and a secondary amine substituted with a thiophene-2-ylmethyl moiety. The tert-butyl group enhances steric protection of the ester, improving stability under acidic or basic conditions. This compound is likely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules targeting sulfur-interacting biological systems .
Properties
IUPAC Name |
tert-butyl 3-(thiophen-2-ylmethylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-12(2,3)15-11(14)6-7-13-9-10-5-4-8-16-10/h4-5,8,13H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCDPIWRRGBUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601215161 | |
| Record name | N-(2-Thienylmethyl)-β-alanine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131436-69-6 | |
| Record name | N-(2-Thienylmethyl)-β-alanine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Thienylmethyl)-β-alanine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601215161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate typically involves the reaction of thiophen-2-ylmethylamine with tert-butyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for biological assays.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The thiophene ring and amino group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural and Functional Group Variations
Physicochemical and Reactivity Profiles
Electronic Effects :
- The thiophene moiety in the target compound provides electron-rich aromaticity, favoring electrophilic substitutions or metal coordination . In contrast, the CF₃ group in and is strongly electron-withdrawing, polarizing adjacent bonds and altering reaction pathways (e.g., SN2 vs. SN1).
- The diphenylmethyleneamine group in delocalizes the amine’s electron density, reducing nucleophilicity and enabling controlled deprotection in synthetic workflows.
- Steric and Solubility Properties: The tert-butyl ester in all compounds enhances steric hindrance, reducing hydrolysis rates compared to methyl or ethyl esters. The thiophene-methylamine side chain in the target compound may exhibit moderate solubility in polar aprotic solvents (e.g., DMF), whereas the CF₃-benzyl group in increases hydrophobicity.
Biological Activity
Tert-butyl 3-{[(thiophen-2-yl)methyl]amino}propanoate, with the CAS number 131436-69-6, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H17N1O2S1
- Molecular Weight : 241.35 g/mol
- IUPAC Name : this compound
- Physical Properties :
- Boiling Point: 112-116 °C (at 0.35 Torr)
- Density: 1.081 g/cm³
- pKa: 7.94 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially modulating various biochemical pathways. The presence of the thiophene ring may enhance its binding affinity to proteins involved in key signaling pathways.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on related thiophene derivatives have shown their ability to scavenge free radicals and protect against oxidative stress in cellular models . This suggests that this compound may also possess antioxidant capabilities, which could be beneficial in preventing cellular damage.
Cytotoxicity and Cancer Research
In vitro studies are essential for evaluating the cytotoxic effects of this compound on various cancer cell lines. Preliminary investigations suggest that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . This mechanism may extend to this compound, warranting further exploration into its potential as an anticancer agent.
Case Study 1: Protective Effects Against Oxidative Stress
A study investigating the protective effects of compounds similar to this compound demonstrated that these compounds could significantly reduce oxidative stress-induced apoptosis in human hepatoma cells (HepG2). The treatment resulted in improved cell viability and restoration of mitochondrial membrane potential, indicating a protective mechanism against oxidative damage .
Data Table: Comparison of Biological Activities
| Compound | Antioxidant Activity | Cytotoxicity (Cancer Cell Lines) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Potentially high | Needs further investigation | Potentially effective |
| Related Thiophene Derivative A | High | Moderate | Effective |
| Related Thiophene Derivative B | Moderate | High | Not effective |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
